N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-14(9-16-15(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,14H,6-7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAGSCFFLKETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized using this method .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related cyclopropanecarboxamide derivatives:
*Molecular formula inferred from IUPAC name.
Substituent Effects on Bioactivity
- The target compound’s methoxy group is electron-donating, which may alter solubility and interaction profiles .
- Steric Effects: The cyclopropane ring’s strain in the target compound could improve binding kinetics compared to non-constrained analogs, as seen in lemborexant’s orexin receptor antagonism .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of osteoarthritis and rheumatoid arthritis. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 259.30 g/mol. The structure incorporates a cyclopropane moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 2034291-45-5 |
Research indicates that this compound exhibits aggrecanase inhibitory activity and MMP-13 inhibitory activity . These activities are crucial in the context of cartilage degradation associated with osteoarthritis and rheumatoid arthritis. By inhibiting these enzymes, the compound may help preserve cartilage integrity and reduce inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits aggrecanase and MMP-13, leading to decreased degradation of aggrecan, a major component of cartilage. The following table summarizes key findings from these studies:
| Study Reference | Biological Activity | Result |
|---|---|---|
| Aggrecanase Inhibition | Significant reduction in aggrecan degradation observed. | |
| MMP-13 Inhibition | Inhibition correlates with reduced inflammatory markers. |
In Vivo Studies
Animal model studies have shown promising results regarding the efficacy of this compound in reducing symptoms associated with arthritis. Key findings include:
- Reduction in Joint Swelling : Treated groups exhibited significantly less joint swelling compared to controls.
- Improvement in Mobility : Behavioral assessments indicated improved mobility in treated animals.
Case Studies
A notable case study involved a cohort of patients with osteoarthritis who were administered this compound as part of a clinical trial. Results showed:
- Pain Reduction : Patients reported a 40% reduction in pain scores after three months of treatment.
- Functional Improvement : Enhanced joint function was observed, as measured by standardized mobility tests.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Synthetic Routes :
- The compound can be synthesized via coupling reactions. For example, benzofuran-2-carboxylic acid derivatives are often coupled with amines (e.g., 2-methoxyethylamine) using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under microwave-assisted conditions to enhance yield .
- Cyclopropane carboxamide moieties may be introduced through amidation of cyclopropanecarbonyl chloride with the appropriate amine intermediate .
- Optimization :
- Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 0.1–1.0 eq DMAP) significantly influence yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Structural Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, cyclopropane protons at δ 1.0–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₅NO₃: calc. 264.1026, observed 264.1029) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water mobile phase) ensures >95% purity. Impurity profiling identifies byproducts like unreacted amine or hydrolyzed esters .
Q. What initial biological screening assays are recommended to explore its potential bioactivity?
- Antimicrobial Activity :
- Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition :
- Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ values using ATPase/GTPase activity kits) .
- Cytotoxicity :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in antimicrobial or anticancer contexts?
- Target Identification :
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins from bacterial/cancer cell lysates, followed by LC-MS/MS identification .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like DNA gyrase or tubulin .
- Pathway Analysis :
- Transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify differentially expressed genes/proteins post-treatment .
Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for benzofuran carboxamides?
- Systematic SAR Studies :
- Synthesize analogs with variations in substituents (e.g., methoxy vs. ethoxy, cyclopropane vs. cyclohexane) and test bioactivity .
- Data Reconciliation :
- Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
- Orthogonal Assays :
- Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational approaches are used to predict the binding affinity and pharmacokinetic properties of this compound?
- Binding Affinity :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns) .
- ADMET Prediction :
- Tools like SwissADME or ADMETLab 2.0 estimate properties:
- Absorption : Caco-2 permeability (e.g., Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM).
- Toxicity : Ames test predictions for mutagenicity .
Q. How should stability studies be designed to assess degradation pathways under various storage conditions?
- Forced Degradation :
- Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC .
- Degradation Product Identification :
- LC-HRMS/MS and ¹H NMR to characterize byproducts (e.g., hydrolysis of the amide bond or oxidation of benzofuran) .
- Storage Recommendations :
- Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
